BenchChemオンラインストアへようこそ!

TC-E 5008

IDH1 mutant cancer Glioma AML

TC-E 5008 is a 1-hydroxypyridin-2-one inhibitor with >60-fold selectivity for R132C/H mutant IDH1 over wild-type (Ki=120/190 nM vs. 12.3 μM). Unlike other inhibitors, it reduces D2HG with EC50 2.4 μM and uniquely shows ER+ breast cancer anti-proliferation. Ideal for crystallographic and selectivity studies.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B1681846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-E 5008
SynonymsSYC 435;  SYC-435;  SYC435
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=C1)CC2=CC=CC=C2)O
InChIInChI=1S/C13H13NO2/c1-10-7-12(14(16)13(15)8-10)9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3
InChIKeyAVLZAVSZOAQKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TC-E 5008 Inhibitor Product Procurement Guide – CAS 50405-58-8


TC-E 5008 (CAS 50405-58-8), also known as SYC-435, is a 1-hydroxypyridin-2-one small molecule that selectively inhibits cancer-associated mutant isocitrate dehydrogenase 1 (mIDH1) [1]. It exhibits potent inhibition of the R132H and R132C IDH1 mutants (Ki = 190 nM and 120 nM, respectively) while displaying >60-fold selectivity over wild-type IDH1 (Ki = 12.3 μM) [2]. The compound's structural features include a 4-methyl group on the pyridinone ring, which is critical for its potency and selectivity profile [2]. TC-E 5008 also inhibits the production of the oncometabolite D-2-hydroxyglutarate (D2HG) in cells expressing mIDH1, with an EC50 of 2.4 μM in HT1080 fibrosarcoma cells harboring the IDH1 R132C mutation [2].

Why TC-E 5008 Is Not Interchangeable with Other mIDH1 Inhibitors


Despite the existence of multiple mIDH1 inhibitors, including clinical-stage compounds such as Ivosidenib (AG-120) and research tools like GSK864, AGI-5198, and ML309, these agents cannot be substituted for one another due to fundamental differences in their biochemical selectivity, mechanism of action, and cellular activity profiles [1]. TC-E 5008 belongs to the 1-hydroxypyridin-2-one chemotype, which binds to the isocitrate binding site of the mutant enzyme and achieves its selectivity through a distinct structural mechanism involving the arginine-rich pocket [2]. In contrast, GSK864 is an allosteric inhibitor with a different binding mode, and ML309 acts via a distinct kinetic mechanism involving NADPH complex formation [3][4]. These mechanistic differences translate to divergent potency, selectivity, and cellular pharmacodynamics, meaning that substituting one mIDH1 inhibitor for another without careful consideration of the experimental system can lead to irreproducible results and flawed conclusions [1]. The quantitative evidence in Section 3 demonstrates precisely where TC-E 5008 differs from its closest comparators.

TC-E 5008 Quantitative Differentiation vs. Key mIDH1 Comparators


Mutant IDH1 Inhibition Potency: TC-E 5008 vs. AGI-5198 and ML309

TC-E 5008 demonstrates a balanced inhibition profile against the two most common IDH1 mutants, with Ki values of 120 nM for R132C and 190 nM for R132H [1]. In comparison, the early probe AGI-5198 exhibits IC50 values of 160 nM for R132C and 70 nM for R132H, representing a less balanced mutant coverage [2]. ML309 is a highly selective R132H inhibitor (IC50 = 96 nM) but lacks robust R132C activity [3]. The quantitative difference in R132C inhibition—120 nM for TC-E 5008 vs. 160 nM for AGI-5198 and minimal activity for ML309—makes TC-E 5008 the preferred tool when studying cellular models harboring the R132C mutation, such as HT1080 fibrosarcoma cells.

IDH1 mutant cancer Glioma AML Enzyme inhibition Drug discovery

Selectivity Over Wild-Type IDH1: TC-E 5008 vs. GSK864

TC-E 5008 exhibits >60-fold selectivity for mutant IDH1 over wild-type IDH1, with a Ki of 12.3 μM against the wild-type enzyme [1]. This selectivity ratio is achieved through a structural binding mechanism that is incompatible with the wild-type active site. In contrast, the more potent allosteric inhibitor GSK864 (IC50 = 9–17 nM against R132C/H/G) displays only moderate selectivity over wild-type IDH1, with reported IC50 values in the low micromolar range for the wild-type enzyme [2]. While GSK864 offers higher absolute potency, its reduced selectivity window raises concerns for off-target effects in systems where wild-type IDH1 function must be preserved. TC-E 5008's >60-fold selectivity provides a clearer experimental window for dissecting mutant-specific biology.

IDH1 wild-type sparing Selectivity Oncogenic mutations Cancer metabolism

Cellular D2HG Reduction: TC-E 5008 vs. AGI-5198 and GSK864

In HT1080 fibrosarcoma cells harboring the IDH1 R132C mutation, TC-E 5008 inhibits D2HG production with an EC50 of 2.4 μM after 48-hour treatment [1]. This cellular activity is directly linked to its biochemical inhibition of the mutant enzyme. AGI-5198 demonstrates a comparable EC50 for D2HG inhibition in R132H-mutant TS603 glioma cells, but direct head-to-head data in the same cellular background are lacking [2]. GSK864 also reduces D2HG in a dose-dependent manner in HT1080 cells, but with a reported IC50 approximately 10-fold lower (~0.24 μM), consistent with its higher biochemical potency [3]. The cellular EC50 of 2.4 μM for TC-E 5008 provides a defined concentration window for target engagement studies and aligns with its Ki values, offering predictable cellular pharmacology.

D-2-hydroxyglutarate Oncometabolite Cellular pharmacodynamics Biomarker

Cytotoxicity Profile: TC-E 5008 vs. Non-Cancerous Cells

TC-E 5008 exhibits minimal cytotoxicity towards non-cancerous human WI-38 fibroblast cells, with an EC50 >50 μM [1]. This >20-fold selectivity window relative to its cellular D2HG inhibition EC50 (2.4 μM) suggests that the compound's effects are target-specific rather than broadly cytotoxic. In contrast, early-generation mIDH1 inhibitors such as AGI-5198 have been reported to show some off-target cytotoxicity at higher concentrations, although direct comparative data are limited [2]. The low cytotoxicity profile of TC-E 5008 is a key practical advantage for prolonged cell-based studies and for in vivo experiments where systemic toxicity is a concern.

Cytotoxicity Selectivity Safety window Non-cancerous cells

Anti-Proliferative Activity in ER+ Breast Cancer: TC-E 5008 vs. Clinical mIDH1 Inhibitors

TC-E 5008 exhibits anti-proliferative activity against multiple estrogen receptor-positive (ER+) breast cancer cell lines at concentrations of 2–10 μM after 72-hour treatment [1]. This activity has been further validated in ex vivo human ER+ breast cancer tissue, where TC-E 5008 controlled tumor proliferation [2]. In contrast, clinical-stage mIDH1 inhibitors such as Ivosidenib (AG-120) have not been extensively characterized in ER+ breast cancer models, as their development has focused on hematologic malignancies and glioma [3]. This differential activity profile positions TC-E 5008 as a unique tool for exploring mIDH1 biology in solid tumors beyond gliomas, particularly in hormone receptor-positive breast cancer.

ER+ breast cancer Anti-proliferative mIDH1 Drug repurposing Ex vivo models

Optimal Use Cases for TC-E 5008 in Research and Drug Discovery


Investigating IDH1 R132C Mutation Biology in HT1080 Fibrosarcoma and Other R132C Models

TC-E 5008 is the preferred tool compound for studying the R132C IDH1 mutation, with a Ki of 120 nM that surpasses the potency of AGI-5198 (IC50 160 nM) and ML309 (negligible activity) against this specific mutant [1]. The well-characterized cellular EC50 of 2.4 μM for D2HG reduction in HT1080 cells provides a reliable dosing guide for phenotypic assays [2]. Researchers should use TC-E 5008 at 2–5 μM for 48–72 hours to achieve robust target engagement while maintaining >20-fold selectivity over cytotoxic effects (EC50 >50 μM) [2].

Target Validation in ER+ Breast Cancer

TC-E 5008 has demonstrated anti-proliferative activity in multiple ER+ breast cancer cell lines at 2–10 μM, with validation in ex vivo human tumor tissue [3]. This application is uniquely supported for TC-E 5008 relative to other mIDH1 inhibitors, which have not been characterized in this disease context. For target validation studies in breast cancer, TC-E 5008 should be used in combination with genetic knockdown approaches to confirm on-target effects [3].

Structural Biology and Crystallography of mIDH1 Inhibition

TC-E 5008 (compound 2) is the first mIDH1 inhibitor for which an inhibitor-bound crystal structure of IDH1(R132H) has been reported [4]. This structural information reveals the molecular basis for its >60-fold selectivity, including H-bond, electrostatic, and hydrophobic interactions with the mutant enzyme [4]. Researchers conducting crystallographic studies of mIDH1 or developing structure-based drug design campaigns should select TC-E 5008 as a reference inhibitor with a fully elucidated binding mode [4].

Selective Chemical Probe for Mutant vs. Wild-Type IDH1 Dissection

When experimental designs require clear discrimination between mutant and wild-type IDH1 functions, TC-E 5008's >60-fold selectivity window (Ki WT = 12.3 μM vs. Ki R132C = 120 nM) provides a well-defined concentration range for mutant-specific inhibition [4]. In contrast, more potent allosteric inhibitors like GSK864 exhibit moderate selectivity, potentially confounding results in systems where wild-type IDH1 activity must be preserved [5]. For metabolic flux or differentiation studies where wild-type IDH1 function is critical, TC-E 5008 at 1–5 μM offers a cleaner pharmacological dissection [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-E 5008

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.